2-Amino-4-cyclohexylthiophene-3-carboxamide hydrochloride
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Overview
Description
2-Amino-4-cyclohexylthiophene-3-carboxamide hydrochloride is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-cyclohexylthiophene-3-carboxamide hydrochloride typically involves the condensation of thiophene derivatives with appropriate amines and carboxylic acids. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of high-purity compounds. Industrial methods also focus on minimizing waste and improving the sustainability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-cyclohexylthiophene-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives.
Scientific Research Applications
2-Amino-4-cyclohexylthiophene-3-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-4-cyclohexylthiophene-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5-dimethylthiophene-3-carboxamide
- 2-Cyanoacetamido-4,5-dimethylthiophene-3-carboxamide
Uniqueness
2-Amino-4-cyclohexylthiophene-3-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its cyclohexyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy as a therapeutic agent .
Properties
Molecular Formula |
C11H17ClN2OS |
---|---|
Molecular Weight |
260.78 g/mol |
IUPAC Name |
2-amino-4-cyclohexylthiophene-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H16N2OS.ClH/c12-10(14)9-8(6-15-11(9)13)7-4-2-1-3-5-7;/h6-7H,1-5,13H2,(H2,12,14);1H |
InChI Key |
TZTDLOVUCGBMCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=C2C(=O)N)N.Cl |
Origin of Product |
United States |
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